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Compound of Interest

Compound Name: (S)-VOW-765

Cat. No.: B1684082

(S)-VQW-765, also known as (S)-AQW-051, is a potent and selective partial agonist of the a7
nicotinic acetylcholine receptor (NnAChR). This document provides a detailed overview of its
chemical structure, pharmacological properties, and the experimental methodologies used for
its characterization, intended for researchers, scientists, and professionals in drug
development.

Chemical Structure and Properties

(S)-VQW-765 is a small molecule with a well-defined chemical structure, contributing to its
selective interaction with the a7 nAChR.

Property Value Source

(3R)-3-[[6-(4-methylphenyl)-3-
IUPAC Name pyridinylJoxy]-1- [1]
azabicyclo[2.2.2]octane

CAS Number 669770-29-0 [1]
Molecular Formula C19H22N20 [2]
Molecular Weight 294.39 g/mol [2]
Synonyms (S)-AQW-051, AQW-051 [11[2]
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Pharmacological Properties

(S)-VQW-765 acts as a partial agonist at the a7 nicotinic acetylcholine receptor, a ligand-gated
ion channel widely expressed in the central nervous system and implicated in cognitive
processes and inflammatory pathways.

Parameter Value Method Source

Radioligand Binding

Binding Affinity (pKD) 7.56 [3]
Assay
Potency (pEC50) 7.41 Calcium Influx Assay [3]
) ) 07 nAChR Partial )
Mechanism of Action ] Functional Assays [4]
Agonist

Preclinical Findings

In preclinical studies, (S)-VQW-765 has demonstrated cognitive-enhancing and anxiolytic-like
effects. Oral administration of 0.03 and 0.3 mg/kg of VQW-765 has been shown to improve
learning and memory in mice.[3] At a dose of 1 mg/kg, it exhibited anxiolytic effects in rats by
increasing social exploration time.[3]

Clinical Findings

A Phase Il clinical trial investigated the efficacy of a single 10 mg oral dose of VQW-765 in
subjects with performance anxiety.[5][6] The study utilized the Trier Social Stress Test (TSST)
to induce anxiety.[5][6] While a trend towards improvement was observed in the overall
population, a statistically significant reduction in anxiety was noted in female participants.[5][6]
The study also suggested an inverted U-shaped dose-response curve, a characteristic often
seen with a7 nAChR agonists.[5]

Signaling Pathways

Activation of the a7 nAChR by (S)-VQW-765 initiates a cascade of intracellular signaling
events. The receptor's high permeability to calcium ions (Ca2+) is a key trigger for these
downstream pathways.
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Caption: Signaling pathway of (S)-VQW-765 via a7 nAChR activation.

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the

characterization of (S)-VQW-765.

Radioligand Binding Assay (for pKD determination)
This assay quantifies the affinity of (S)-VQW-765 for the a7 nAChR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(S)-VQW-765: A Comprehensive Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684082#s-vqw-765-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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